6-(2,5-Dimethoxyphenyl)-2-formylphenol
Description
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-11-6-7-14(19-2)13(8-11)12-5-3-4-10(9-16)15(12)17/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRXXHNXFVWTCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC=CC(=C2O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685241 | |
| Record name | 2-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258614-14-0 | |
| Record name | 2-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 6-Bromo-2-formylphenol Methyl Ether
The synthesis begins with the protection of 2-formylphenol (salicylaldehyde) as its methyl ether to prevent interference during subsequent bromination and coupling steps.
Procedure :
2-Formylphenol (10.0 g, 81.9 mmol) is dissolved in acetone (150 mL) under nitrogen. Anhydrous potassium carbonate (14.0 g, 101 mmol) and dimethyl sulfate (11.0 g, 87.3 mmol) are added, and the mixture is refluxed for 4 hours. After cooling, the solvent is evaporated, and the residue is recrystallized from ethanol/water to yield 2-methoxybenzaldehyde (8.3 g, 74% yield).
Bromination is then performed using N-bromosuccinimide (NBS) (1.2 equiv) in tetrahydrofuran (THF) with a catalytic amount of iron(III) bromide. The reaction is stirred at 0°C for 2 hours, yielding 6-bromo-2-methoxybenzaldehyde (85% yield, confirmed by GC-MS).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Methylation | (CH₃)₂SO₄, K₂CO₃, acetone | 74 |
| Bromination | NBS, FeBr₃, THF, 0°C | 85 |
Suzuki-Miyaura Coupling with 2,5-Dimethoxyphenylboronic Acid
The brominated intermediate is coupled with 2,5-dimethoxyphenylboronic acid under palladium catalysis to establish the biaryl linkage.
Procedure :
6-Bromo-2-methoxybenzaldehyde (5.0 g, 23.2 mmol), 2,5-dimethoxyphenylboronic acid (5.4 g, 27.8 mmol), and Pd(PPh₃)₄ (0.5 g, 0.43 mmol) are combined in a 6:1 mixture of dioxane and water (140 mL total). Potassium carbonate (6.4 g, 46.4 mmol) is added, and the reaction is heated to 80°C for 12 hours. After extraction with ethyl acetate and purification by column chromatography, 6-(2,5-dimethoxyphenyl)-2-methoxybenzaldehyde is obtained as a yellow solid (5.8 g, 82% yield).
Optimization Insight :
Reducing water content to 6:1 (dioxane:H₂O) minimizes debromination while ensuring sufficient solubility of the base.
Deprotection of the Methyl Ether
The methyl ether is cleaved using boron tribromide (BBr₃) to regenerate the phenolic hydroxyl group.
Procedure :
6-(2,5-Dimethoxyphenyl)-2-methoxybenzaldehyde (4.5 g, 14.7 mmol) is dissolved in dry dichloromethane (50 mL) under nitrogen. BBr₃ (1.0 M in DCM, 44.1 mL, 44.1 mmol) is added dropwise at -78°C, and the mixture is stirred for 4 hours. Methanol (10 mL) is added to quench excess BBr₃, followed by water (100 mL). The product is extracted with ethyl acetate and recrystallized from ethanol to yield 6-(2,5-dimethoxyphenyl)-2-formylphenol (3.9 g, 92% yield).
Alternative Route via Ullmann Coupling
Direct Coupling of 2-Formylphenol with 2,5-Dimethoxyiodobenzene
For substrates incompatible with palladium catalysis, copper-mediated Ullmann coupling offers an alternative.
Procedure :
2-Formylphenol (3.0 g, 24.5 mmol), 2,5-dimethoxyiodobenzene (7.1 g, 24.5 mmol), copper(I) iodide (0.47 g, 2.45 mmol), and 1,10-phenanthroline (0.89 g, 4.9 mmol) are combined in dimethylformamide (DMF, 50 mL). Potassium carbonate (6.8 g, 49 mmol) is added, and the mixture is heated to 120°C for 24 hours. After workup, the crude product is purified by HPLC to yield the target compound (2.1 g, 35% yield).
Limitations :
Lower yields and longer reaction times make this method less favorable compared to Suzuki coupling.
Analytical Characterization and Validation
Critical characterization data for this compound include:
-
¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H, CHO), 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.12 (d, J = 2.4 Hz, 1H, Ar-H), 6.98 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, dimethoxyphenyl), 6.72 (s, 1H, dimethoxyphenyl), 5.21 (s, 1H, OH), 3.89 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃).
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HPLC Purity : 98.5% (C18 column, MeOH:H₂O = 70:30).
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Melting Point : 142–144°C.
Challenges and Optimization Opportunities
-
Regioselectivity in Bromination : Achieving para-bromination relative to the methoxy group in 2-methoxybenzaldehyde remains challenging. Directed ortho-metalation using temporary directing groups (e.g., sulfonamides) could improve regiocontrol.
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Catalyst Loading : Reducing Pd(PPh₃)₄ to 1 mol% with ligand additives (e.g., SPhos) may enhance cost efficiency without compromising yield.
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Green Chemistry : Replacing dioxane with cyclopentyl methyl ether (CPME) as a safer solvent alternative is under investigation.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dimethoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used under basic conditions.
Major Products
Oxidation: 6-(2,5-Dimethoxyphenyl)-2-carboxyphenol.
Reduction: 6-(2,5-Dimethoxyphenyl)-2-hydroxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
6-(2,5-Dimethoxyphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be conjugated with fluorescent nanocrystals for biological imaging.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(2,5-Dimethoxyphenyl)-2-formylphenol involves its interaction with molecular targets through its functional groups. The methoxy and formyl groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to metal ions and affecting their catalytic properties .
Comparison with Similar Compounds
Methyl 6-(2,5-Dimethoxyphenyl)-6-oxohexanoate (Compound 2)
- Structure: Contains a ketone and ester group instead of a formylphenol moiety.
- Synthesis: Synthesized via acid-catalyzed esterification of 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid in methanol, achieving a 94% yield after column chromatography .
- Properties : Reported as a pale-yellow oil, characterized by $ ^1H $-NMR and $ ^{13}C $-NMR. The ester and ketone groups enhance solubility in organic solvents.
- Applications : Primarily an intermediate for further reduction (e.g., to Compound 3 in ).
6-(2,5-Dimethoxy-4-(2-aminopropyl)phenyl)hexylthiol (Compound 14)
- Structure: Features a thiol (-SH) terminus and a 2-aminopropyl group on the aromatic ring.
- Synthesis: Derived from intermediate 1-(2,5-dimethoxy-4-(6-hydroxyhexyl))-2-aminopropane (6), emphasizing reproducibility and cost-effective reagents .
- Properties: The thiol group enables conjugation with fluorescent nanocrystals (e.g., CdSe/ZnS) for biological imaging .
- Applications: Used as a ligand in nanotechnology and bioimaging due to its thiol reactivity and fluorescent compatibility.
6-Hydroxy-2-(2,5-dimethoxyphenyl)indole (Compound 13)
- Structure : Indole core with a hydroxy group at position 6 and 2,5-dimethoxyphenyl at position 2.
- Synthesis : Produced via hydrogenation of a benzyl-protected precursor (Compound 12) using Pd/C, yielding 55.6% .
- Properties : White solid with moderate stability, requiring refrigeration. The hydroxy group increases polarity compared to the formyl analog.
- Applications: Potential bioactivity as a resveratrol derivative, though instability limits practical use.
2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol (25H-NBOH)
2,5-Dimethoxy-6-methyl-3-(propan-2-yl)phenol
- Structure : Bulky substituents (methyl and isopropyl) at positions 3 and 5.
- Properties: Registered under CAS 62458-53-1; steric hindrance from substituents likely reduces reactivity compared to formylphenol .
- Applications: Limited data, but alkyl groups suggest applications in agrochemicals or fragrances.
Comparative Data Table
Key Findings
- Functional Group Impact: The formyl group in this compound enhances electrophilicity compared to hydroxy or alkyl substituents, enabling diverse reactivity (e.g., Schiff base formation).
- Synthesis Challenges : High-yield syntheses (e.g., 94% for Compound 2 ) contrast with lower yields in indole derivatives (5–55.6% ), highlighting the influence of substituents on reaction efficiency.
- Stability Trends : Electron-withdrawing groups (e.g., formyl) may reduce stability compared to electron-donating groups (e.g., methoxy), as seen in Compound 13’s refrigeration requirement .
Q & A
Q. What are the optimal synthetic pathways for 6-(2,5-Dimethoxyphenyl)-2-formylphenol, and how can purity be validated?
Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the dimethoxyphenyl group, followed by formylation via Vilsmeier-Haack or Duff reactions. For purity validation:
- Chromatography : Use HPLC with UV detection (λ = 254 nm) to monitor intermediates and final product purity.
- Spectroscopy : Confirm structure via -NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and FT-IR (C=O stretch at ~1680 cm) .
- Melting Point : Compare observed mp (e.g., 123–125°C for analogous dimethoxyphenyl compounds) with literature values to assess crystallinity .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer :
Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic and structural properties?
Methodological Answer :
- UV-Vis : Identify π→π* transitions in the aromatic and formyl groups (200–400 nm range).
- Fluorescence Spectroscopy : Assess emission profiles for potential sensor applications.
- Mass Spectrometry : Confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns (e.g., loss of methoxy groups) .
Advanced Research Questions
Q. How can structural modifications of this compound improve its bioactivity while maintaining solubility?
Methodological Answer :
- Rational Design : Replace methoxy groups with electron-withdrawing substituents (e.g., -NO2) to enhance electrophilicity for nucleophilic targeting.
- Solubility Optimization : Introduce polar groups (e.g., -SO3H) or use co-solvents (DMSO/PEG mixtures). Validate via shake-flask method and partition coefficient (log P) calculations .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
Methodological Answer :
- Dose-Response Studies : Test across concentrations (1 nM–100 µM) in cell-based assays (e.g., DCFH-DA for ROS detection).
- Mechanistic Profiling : Use siRNA knockdown or enzyme inhibitors to identify molecular targets (e.g., Nrf2/Keap1 pathway).
- Statistical Validation : Apply ANOVA with post-hoc tests to distinguish signal from noise .
Q. What experimental frameworks are suitable for studying environmental degradation pathways of this compound?
Methodological Answer :
- Microcosm Studies : Simulate soil/water systems under controlled light, temperature, and microbial activity. Track degradation via LC-MS/MS.
- QSAR Modeling : Corporate Hansen solubility parameters and molecular docking to predict biodegradation rates .
Q. How can researchers address methodological challenges in linking this compound’s activity to specific cellular pathways?
Methodological Answer :
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations.
- Network Pharmacology : Use STRING or KEGG databases to identify hub proteins interacting with the compound .
Methodological Challenges and Theoretical Frameworks
Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer :
- Fragment-Based Design : Synthesize derivatives with systematic substitutions (e.g., -OCH3 → -F, -Cl) and test in parallel assays.
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
Q. What statistical models are appropriate for analyzing non-linear dose-response relationships in cytotoxicity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
